molecular formula C22H22FN3O3 B11313621 2-{2-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone

2-{2-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B11313621
M. Wt: 395.4 g/mol
InChI Key: ZQAGWOOPCHQFTM-UHFFFAOYSA-N
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Description

2-{2-[5-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a fluorophenyl group, an oxadiazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate nitrile oxide under controlled conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Coupling with the Piperidine Moiety: The final step involves coupling the oxadiazole intermediate with a piperidine derivative using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[5-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-{2-[5-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-{2-[5-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The fluorophenyl group and oxadiazole ring can engage in π-π stacking interactions and hydrogen bonding, respectively, with target proteins or nucleic acids. This can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[5-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is unique due to the presence of both a fluorophenyl group and a piperidine moiety, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C22H22FN3O3

Molecular Weight

395.4 g/mol

IUPAC Name

2-[2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C22H22FN3O3/c1-15-9-11-26(12-10-15)20(27)14-28-19-8-3-2-7-18(19)21-24-22(29-25-21)16-5-4-6-17(23)13-16/h2-8,13,15H,9-12,14H2,1H3

InChI Key

ZQAGWOOPCHQFTM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC(=CC=C4)F

Origin of Product

United States

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